Boc-(3S,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid dcha

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

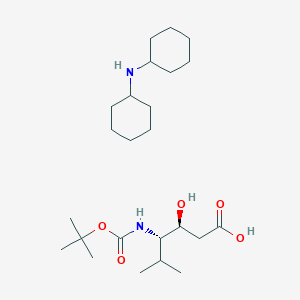

Boc-(3S,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid dicyclohexylammonium salt, also known as Boc-AHMHxA (3S,4S)-OH DCHA, is a compound with the molecular formula C12H23NO5·C12H23N and a molecular weight of 442.63 . It appears as a white powder .

Molecular Structure Analysis

The IUPAC name of the compound is N-cyclohexylcyclohexanamine; (3S,4S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid . The InChI code is 1S/C12H23NO5.C12H23N/c1-7(2)10(8(14)6-9(15)16)13-11(17)18-12(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-8,10,14H,6H2,1-5H3,(H,13,17)(H,15,16);11-13H,1-10H2/t8-,10-;/m0./s1 .科学的研究の応用

Synthesis and Structural Analysis

- Synthesis and Structural Properties : The synthesis and structural analysis of γ-peptides incorporating hydroxy amino acids, including derivatives similar to Boc-(3S,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid dcha, have been explored. These peptides demonstrate unique folding and secondary structures, contributing to the understanding of peptide stability and structure-function relationships (Brenner & Seebach, 2001).

Chemical Reactions and Synthesis Techniques

Esterification Techniques : Studies on the esterification of Boc-amino acids with Merrifield resin highlight the use of various bases, including diisopropylamine and dicyclohexylamine (DCHA), in promoting these reactions. This research is crucial for large-scale production of Boc amino acids and peptides (Wang De-xin, 2005).

Decomposition Suppression in Carbodiimide-mediated Reactions : A study focusing on the carbodiimide-mediated reactions of Boc-amino acids with phenols and hydroxylamines has identified ways to suppress decomposition, enhancing the efficiency and reliability of these reactions (Benoiton, Lee, & Chen, 2009).

Advanced Material Synthesis

- Chiral Polymer Synthesis : Research on the synthesis of chiral polymers using amino acid-based chiral monomers, including Boc-protected amino acids, has shown potential applications in drug delivery and biomolecule conjugation. This area of study is vital for the development of new materials with specific biological functions (Bauri, Roy, Pant, & De, 2013).

Methodological Improvements in Chemical Synthesis

Facile Synthesis Methods : Investigations into more economical and efficient synthesis methods for important intermediates, like N-Boc-3′-hydroxyadamantylglycine, demonstrate advancements in chemical synthesis techniques. These methods provide new avenues for producing complex molecules more efficiently (Li, Jiang, Gan, Zhang, Pan, & Hu, 2016).

Convergent Synthesis Approaches : Studies on convergent synthesis strategies, particularly in creating complex molecules like N-Boc-ADDA, show significant advancements in synthetic chemistry. These methods offer more versatile and efficient routes for synthesizing biologically active compounds (Meiries & Marquez, 2008).

Catalyst Efficiency in N-tert-Butoxycarbonylation : Research on using H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines has revealed more efficient and environmentally friendly methods for protecting amines in chemical syntheses. This advancement is crucial for synthesizing N-Boc-protected amino acids and peptides (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

特性

IUPAC Name |

N-cyclohexylcyclohexanamine;(3S,4S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO5.C12H23N/c1-7(2)10(8(14)6-9(15)16)13-11(17)18-12(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-8,10,14H,6H2,1-5H3,(H,13,17)(H,15,16);11-13H,1-10H2/t8-,10-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDOSYNRNNWING-GNAZCLTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(CC(=O)O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]([C@H](CC(=O)O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373150 |

Source

|

| Record name | (3S,4S)-4-[(tert-Butoxycarbonyl)amino]-3-hydroxy-5-methylhexanoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-(3S,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid dcha | |

CAS RN |

204192-31-4 |

Source

|

| Record name | (3S,4S)-4-[(tert-Butoxycarbonyl)amino]-3-hydroxy-5-methylhexanoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。